molecular formula C₆H₁₈N₄O₈Pt B130824 Diaquodiaminocyclohexaneplatinum dinitrate, (R,R)- CAS No. 94042-08-7

Diaquodiaminocyclohexaneplatinum dinitrate, (R,R)-

Cat. No.: B130824
CAS No.: 94042-08-7
M. Wt: 469.31 g/mol
InChI Key: GENQRBLPJNTJBE-RQDPQJJXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diaquodiaminocyclohexaneplatinum dinitrate, (R,R)-, involves the reaction of platinum compounds with (1R,2R)-1,2-cyclohexanediamine. The process typically includes the following steps:

Industrial Production Methods

Industrial production methods for diaquodiaminocyclohexaneplatinum dinitrate, (R,R)-, are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diaquodiaminocyclohexaneplatinum dinitrate, (R,R)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with diaquodiaminocyclohexaneplatinum dinitrate, (R,R)-, include:

Major Products

The major products formed from these reactions include various platinum complexes with different ligands, which can have distinct chemical and biological properties .

Mechanism of Action

The mechanism of action of diaquodiaminocyclohexaneplatinum dinitrate, (R,R)-, involves the formation of DNA cross-links. The compound binds to the nitrogen atoms in the DNA bases, causing structural distortions that inhibit DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells . The molecular targets include DNA and various proteins involved in DNA repair pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diaquodiaminocyclohexaneplatinum dinitrate, (R,R)-, is unique due to its specific stereochemistry and the presence of the (1R,2R)-1,2-cyclohexanediamine ligand. This configuration provides distinct chemical and biological properties compared to other platinum-based drugs. Its potential as a dual therapeutic and imaging agent also sets it apart from other compounds .

Properties

IUPAC Name

(1R,2R)-cyclohexane-1,2-diamine;platinum(2+);dinitrate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2NO3.2H2O.Pt/c7-5-3-1-2-4-6(5)8;2*2-1(3)4;;;/h5-6H,1-4,7-8H2;;;2*1H2;/q;2*-1;;;+2/t5-,6-;;;;;/m1...../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENQRBLPJNTJBE-RQDPQJJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18N4O8Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94042-08-7
Record name Diaquodiaminocyclohexaneplatinum dinitrate, (R,R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094042087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIAQUODIAMINOCYCLOHEXANEPLATINUM DINITRATE, (R,R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6N6X37D9R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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